AMOA NON-NMDA GLUTAMATE RE
Description
Overview of Ionotropic Glutamate (B1630785) Receptors and Their Classification
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels, meaning they form a pore that opens upon binding to glutamate, allowing ions to flow across the neuronal membrane. wikipedia.org This influx of positive ions, primarily sodium (Na+) and in some cases calcium (Ca2+), leads to depolarization of the postsynaptic neuron, increasing the likelihood of an action potential. wikipedia.orgnih.gov This rapid signaling is fundamental for most excitatory synaptic transmission in the brain. wikipedia.org
The iGluRs are further classified into three main subtypes based on their pharmacological and molecular properties: wikipedia.orgguidetopharmacology.org
N-methyl-D-aspartate (NMDA) receptors
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
Kainate receptors
This classification originally stemmed from the selective activation of each receptor type by the synthetic agonists for which they are named. nih.gov While all three are activated by glutamate, their distinct properties and subunit compositions give rise to their unique roles in synaptic function. wikipedia.orgnih.gov
Distinct Characteristics and Functional Significance of Non-NMDA Glutamate Receptors (AMPA and Kainate Subtypes)
AMPA and kainate receptors are collectively known as non-NMDA receptors. They share the characteristic of mediating fast excitatory neurotransmission. rupress.org
AMPA Receptors: These receptors are the primary mediators of fast, excitatory synaptic transmission at most synapses in the central nervous system. wikipedia.org Upon glutamate binding, they rapidly open to allow Na+ influx, causing a quick depolarization of the postsynaptic membrane. wikipedia.org This initial depolarization is often crucial for relieving the magnesium block of NMDA receptors, allowing for their subsequent activation. youtube.com The subunit composition of AMPA receptors, which can be assembled from GluA1-4 subunits, determines their specific properties, including their ion permeability. guidetopharmacology.org
Kainate Receptors: Kainate receptors, composed of GluK1-5 subunits, have a more complex and less ubiquitous role than AMPA receptors. guidetopharmacology.org They contribute to synaptic transmission, but also have modulatory functions, influencing both excitatory and inhibitory neurotransmission. Their activation generates a current that rises quickly but decays more slowly than that of AMPA receptors. youtube.com Some kainate receptors are also permeable to Ca2+, suggesting a role in intracellular signaling cascades. nih.gov
The functional significance of non-NMDA receptors is vast, encompassing processes such as synaptic plasticity, which is critical for learning and memory. wikipedia.org However, their overactivation can lead to excitotoxicity, a process where excessive neuronal stimulation leads to cell death, which is implicated in various neurological disorders. youtube.com
Introduction to AMOA as a Pharmacological Tool for Non-NMDA Glutamate Receptor Research
AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate) is a notable pharmacological agent used to study non-NMDA glutamate receptors. It acts as an antagonist, a substance that blocks the normal action of a neurotransmitter. Specifically, AMOA has been shown to be a selective antagonist for non-NMDA receptors. nih.gov
Research has demonstrated that AMOA can competitively inhibit currents induced by kainate. nih.gov Its interaction with AMPA receptors is more complex, exhibiting both antagonistic and potentiating effects depending on the concentration of AMPA. At low AMPA concentrations, AMOA acts as an inhibitor, while at high concentrations, it can enhance the current. nih.gov This dual action makes AMOA a unique tool for probing the intricacies of AMPA receptor function and pharmacology.
Historical Context of Non-NMDA Receptor Antagonist Development in Neuroscience
The development of antagonists for glutamate receptors has been a pivotal aspect of neuroscience research, driven by the need to understand the physiological and pathological roles of this major excitatory system. The initial focus was on developing broad-spectrum antagonists, but the discovery of distinct receptor subtypes spurred the quest for more selective agents.
The development of competitive NMDA receptor antagonists was an early focus. wikipedia.org However, the critical role of NMDA receptors in normal brain function meant that completely blocking their activity often led to significant side effects. wikipedia.org This challenge highlighted the need for antagonists that could selectively target specific receptor subtypes or modulate their activity in a more nuanced way.
The development of non-NMDA receptor antagonists, such as CNQX and NBQX, provided researchers with valuable tools to dissect the contributions of AMPA and kainate receptors to synaptic transmission and plasticity. nih.gov These antagonists helped to establish the role of non-NMDA receptors in various neurological conditions, including spinal cord injury. nih.gov The ongoing development of subtype-selective non-NMDA receptor antagonists continues to be an active area of research, with the goal of creating therapeutic agents with improved efficacy and fewer side effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926613 | |
| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130146-18-8, 131417-68-0 | |
| Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Amoa on Non Nmda Glutamate Receptors
Agonistic and Antagonistic Properties of AMOA on AMPA Receptors
AMOA exhibits a dualistic nature in its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating both antagonistic and potentiating (agonistic) properties. This activity is highly dependent on the concentration of the primary agonist, AMPA.
In studies utilizing Xenopus oocytes expressing mouse brain mRNA, AMOA has been shown to modulate AMPA receptor-mediated currents in two distinct ways. ucdavis.edu It can either inhibit or potentiate the currents elicited by AMPA, a characteristic that is not commonly observed with other AMPA receptor ligands. This modulation suggests a complex interaction with the receptor's gating mechanism or binding sites. The ability of AMOA to both enhance and suppress AMPA receptor function depending on experimental conditions highlights its unusual pharmacological properties. ucdavis.edu
The modulatory action of AMOA on AMPA receptors is biphasic and directly dependent on the concentration of AMPA used to elicit a response. ucdavis.edu
Inhibitory Effect : When AMPA is present at low concentrations (e.g., 6 µM), AMOA acts as an inhibitor of the induced currents.
Potentiating Effect : Conversely, at high concentrations of AMPA (e.g., 100 µM), AMOA potentiates the current, with a maximal enhancement of approximately 170%. ucdavis.edu
This concentration-dependent switch from inhibition to potentiation is a key feature of AMOA's interaction with AMPA receptors. The specific IC₅₀ and EC₅₀ values for these effects have been characterized and are detailed in the table below.
Table 1: Biphasic Effects of AMOA on AMPA Receptor Responses
| Condition (AMPA Concentration) | Effect of AMOA | Potency (IC₅₀/EC₅₀) | Maximal Effect |
|---|---|---|---|
| Low (6 µM) | Inhibition | 160 ± 19 µM | N/A |
| High (100 µM) | Potentiation | 88 ± 22 µM | ~170% |
The distinct antagonistic and agonistic effects of AMOA on AMPA receptor responses are stereoselective. Research has demonstrated that these opposing actions are specific to the L-configuration of the AMOA molecule. ucdavis.edu This stereoselectivity indicates that a precise three-dimensional structure is required for AMOA's unique interaction with the AMPA receptor, a common feature in the pharmacology of receptor ligands. nih.gov
Effects of AMOA on Kainate Receptors
In contrast to its complex actions on AMPA receptors, AMOA's effect on kainate receptors is more straightforward, exhibiting clear antagonism.
AMOA functions as an antagonist of kainate-induced currents. In electrophysiological studies, the application of AMOA at a concentration of 150 µM resulted in a nearly parallel rightward shift of the dose-response curve for kainate. This type of shift is characteristic of competitive antagonism, suggesting that AMOA competes with kainate for binding at the receptor site. ucdavis.edu
Table 2: Effect of AMOA on Kainate Receptors
| Receptor | Effect of AMOA | Mechanism |
|---|---|---|
| Kainate | Antagonism | Competitive |
Comparative Pharmacological Profiling of AMOA with Other Non-NMDA Receptor Ligands
The pharmacological profile of AMOA is unique when compared to other well-characterized non-NMDA receptor ligands, such as NBQX and GYKI 52466.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a potent and selective competitive antagonist of both AMPA and kainate receptors. nih.gov Unlike AMOA, NBQX does not exhibit biphasic or potentiating effects; it acts purely as an antagonist at these receptors.
GYKI 52466 is a 2,3-benzodiazepine that acts as a selective, non-competitive antagonist of AMPA receptors, with significantly less activity at kainate receptors. ucdavis.edunih.gov This distinguishes it from AMOA, which shows potent effects at both receptor types. While GYKI 52466 is primarily an antagonist, some studies have noted complex modulatory effects, including a potential increase in the steady-state current at low concentrations, though its primary mechanism is distinct from the agonist-concentration-dependent potentiation seen with AMOA.
AMOA's profile—combining competitive antagonism at kainate receptors with a unique, concentration-dependent dual inhibitory and potentiating action at AMPA receptors—positions it as an atypical non-NMDA receptor ligand. ucdavis.edu This unusual combination of properties may account for its distinct effects in various experimental models. ucdavis.edu
Table 3: Comparative Profile of Non-NMDA Receptor Ligands
| Compound | Effect on AMPA Receptors | Effect on Kainate Receptors | Mechanism |
|---|---|---|---|
| AMOA | Biphasic (Inhibition/Potentiation) | Antagonism | Competitive (Kainate) / Complex (AMPA) |
| NBQX | Antagonism | Antagonism | Competitive |
| GYKI 52466 | Antagonism | Weak Antagonism | Non-competitive (AMPA) |
Molecular and Structural Biology of Amoa S Interaction with Non Nmda Glutamate Receptors
Non-NMDA Receptor Subunit Composition and Heterogeneity
Non-NMDA receptors are tetrameric structures, meaning they are composed of four subunit proteins that assemble to form a functional ion channel. wikipedia.orgnih.gov The specific combination of these subunits dictates the receptor's physiological and pharmacological properties, including its affinity for ligands like AMOA, gating kinetics, and ion permeability. mcgill.canih.gov This subunit heterogeneity is a major source of the functional diversity observed in non-NMDA receptors across different brain regions and developmental stages. nih.govmdpi.com
AMPA Receptor Subunits (GluA1-4)
AMPA receptors are assembled from a combination of four different subunits: GluA1, GluA2, GluA3, and GluA4, which are encoded by the GRIA1-4 genes. mdpi.comnih.gov These subunits can form both homomeric (composed of four identical subunits) and heteromeric (composed of different subunits) receptors. mdpi.com The vast majority of native AMPA receptors are heterotetramers. youtube.com
The subunit composition significantly influences the receptor's properties. For instance, the presence of the GluA2 subunit, which is commonly edited at the RNA level, renders the receptor impermeable to calcium ions. frontiersin.org AMPA receptors lacking the GluA2 subunit are permeable to calcium, a property that has significant implications for synaptic plasticity. youtube.comfrontiersin.org The different subunits also confer distinct gating kinetics and trafficking properties to the receptor. nih.gov
Table 1: AMPA Receptor Subunit Properties
| Subunit | Gene | Key Characteristics | Calcium Permeability (in heteromers) |
|---|---|---|---|
| GluA1 | GRIA1 | Often associated with synaptic plasticity and receptor trafficking. | Permeable (if GluA2 is absent) |
| GluA2 | GRIA2 | Typically RNA-edited, rendering the channel impermeable to Ca2+. frontiersin.org | Impermeable |
| GluA3 | GRIA3 | Contributes to synaptic transmission and plasticity. | Permeable (if GluA2 is absent) |
Kainate Receptor Subunits (GluK1-5, KA1, KA2)
Kainate receptors are another class of non-NMDA receptors that are assembled from five different subunits: GluK1, GluK2, GluK3, GluK4 (also known as KA1), and GluK5 (also known as KA2). wikipedia.orgresearchgate.net These subunits are encoded by the GRIK1-5 genes. wikipedia.org
Similar to AMPA receptors, kainate receptors can form both homomeric and heteromeric assemblies. wikipedia.org The subunits GluK1-3 can form functional homomeric receptors, while GluK4 and GluK5 are obligate heteromer subunits and must co-assemble with one of the GluK1-3 subunits to form a functional receptor. wikipedia.orgnih.gov Kainate receptors are located at both presynaptic and postsynaptic sites, where they can modulate neurotransmitter release and mediate excitatory postsynaptic currents. mdpi.com The subunit composition of kainate receptors determines their affinity for agonists, desensitization rates, and subcellular localization. nih.govembopress.org
Table 2: Kainate Receptor Subunit Properties
| Subunit | Gene | Assembly | Key Characteristics |
|---|---|---|---|
| GluK1 | GRIK1 | Homomeric & Heteromeric | Low-affinity, can form functional receptors alone. nih.gov |
| GluK2 | GRIK2 | Homomeric & Heteromeric | Low-affinity, can form functional receptors alone. nih.gov |
| GluK3 | GRIK3 | Homomeric & Heteromeric | Low-affinity, can form functional receptors alone. nih.gov |
| GluK4 (KA1) | GRIK4 | Obligate Heteromeric | High-affinity, requires co-assembly with GluK1-3. wikipedia.orgnih.gov |
Structural Domains of Non-NMDA Glutamate (B1630785) Receptors and AMOA Interaction Sites
Non-NMDA glutamate receptors possess a modular architecture, with each subunit comprising four distinct domains: the Amino-Terminal Domain (ATD), the Ligand-Binding Domain (LBD), the Transmembrane Domain (TMD), and the C-Terminal Domain (CTD). mdpi.comelifesciences.orgresearchgate.net The interaction of AMOA with these receptors primarily occurs within the Ligand-Binding Domain.
Ligand Binding Domains (LBD)
The Ligand-Binding Domain (LBD) is a highly conserved region responsible for recognizing and binding glutamate and other agonists like AMOA. mdpi.comnih.gov The LBD has a clamshell-like structure composed of two lobes, D1 and D2. nih.gov The binding of an agonist in the cleft between these two lobes induces a conformational change, causing the clamshell to close. nih.govnih.gov This movement is transmitted to the transmembrane domain, ultimately leading to the opening of the ion channel. cam.ac.uk
The specific amino acid residues within the LBD determine the receptor's affinity for different ligands. Chimeric studies, where domains are swapped between different receptor subunits, have demonstrated that the LBD is a critical determinant of agonist selectivity. For example, substituting a portion of the LBD from a kainate receptor subunit (GluR6) into an AMPA receptor subunit (GluR2) alters the receptor's affinity for AMOA and kainate. nih.gov This highlights the crucial role of the LBD in mediating the specific effects of compounds like AMOA.
Amino Terminal Domains (ATD) and Their Role in Subunit Assembly
Located at the most extracellular part of the receptor, the Amino-Terminal Domain (ATD) is crucial for the initial stages of receptor assembly and subunit arrangement. mdpi.comelifesciences.org The ATDs of the four subunits form a dimer-of-dimers arrangement that controls the stoichiometry and subtype composition of the final tetrameric receptor. elifesciences.orgnih.gov
Transmembrane Domains (TMD)
The Transmembrane Domain (TMD) forms the ion channel pore of the receptor and is composed of three transmembrane helices (M1, M3, and M4) and a re-entrant membrane loop (M2) from each of the four subunits. mdpi.comnih.govfrontiersin.org The M2 loop lines the pore and is the primary determinant of the channel's ion selectivity and conductance. mdpi.com
The conformational changes initiated by agonist binding to the LBD are transmitted to the TMD, causing the M3 helices to move and open the channel gate. youtube.comcam.ac.uk While AMOA does not directly bind to the TMD, the structure and dynamics of this domain are the ultimate effectors of the signal initiated by AMOA binding. The composition of the TMD, particularly the identity of the subunits contributing to the pore, dictates the properties of the ion flux that occurs upon receptor activation by AMOA. nih.gov
Auxiliary Subunits Modulating Non-NMDA Receptor Function Relevant to AMOA Action
The function of non-NMDA receptors, which include AMPA and kainate receptors, is not solely determined by their core subunits. nih.gov A class of auxiliary proteins plays a crucial role in modulating their trafficking, localization, and gating properties. nih.govnih.gov These auxiliary subunits are integral components of native receptor assemblies and significantly influence the biophysical and kinetic behavior of AMPA and kainate receptors. nih.gov
Transmembrane AMPA Receptor Regulatory Proteins (TARPs) are key modulators of AMPA receptor function. nih.govnih.gov The prototypical TARP, stargazin (also known as γ-2), was first identified in studies of the stargazer mouse, which lacks functional AMPA receptors at certain synapses. nih.govnih.gov TARPs, a family of proteins with eight identified members, are essential for the delivery of AMPA receptors to the cell surface and their targeting to synapses. nih.govnih.gov They remain associated with the receptors in the cell membrane and directly influence their function. nih.gov
Functionally, TARPs have several significant effects on AMPA receptor gating. They slow down the deactivation and desensitization of the receptor, leading to prolonged currents in response to glutamate. nih.govnih.gov This modulation enhances the charge transfer through the AMPA receptor channel. nih.gov Different TARP isoforms (γ-2, γ-3, γ-4, and γ-8) have qualitatively similar but quantitatively distinct effects on AMPA receptor gating. nih.gov The presence of TARPs can also alter the pharmacology of AMPA receptors, which is a critical consideration in the action of compounds like AMOA. nih.gov Given that AMOA exhibits both antagonistic and potentiating effects on AMPA receptors depending on the agonist concentration, the specific TARP subtype associated with the AMPA receptor complex could be a determining factor in the observed dual action of L-AMOA. nih.govbohrium.com
Table 1: Effects of Type I TARPs on AMPA Receptor Gating
| TARP Isoform | Effect on Deactivation | Effect on Desensitization |
| γ-2 (stargazin) | Slows deactivation, introduces a slow component | Slows desensitization |
| γ-3 | Slows deactivation, introduces a slow component | Slows desensitization |
| γ-4 | Larger slowing effect on deactivation than γ-2/γ-3 | Larger slowing effect on desensitization than γ-2/γ-3 |
| γ-8 | Larger slowing effect on deactivation than γ-2/γ-3 | Larger slowing effect on desensitization than γ-2/γ-3 |
This table summarizes the general effects of Type I TARPs on the gating properties of AMPA receptors, based on available research. The specific modulation can vary depending on the AMPA receptor subunit composition.
Similar to how TARPs modulate AMPA receptors, Neto (Neuropilin and tolloid-like) proteins are crucial auxiliary subunits for kainate receptors. northwestern.edunih.gov Neto1 and Neto2 regulate the trafficking, gating kinetics, and pharmacology of kainate receptors. northwestern.edunih.gov The co-assembly of Neto proteins with kainate receptor subunits (GluK1-5) is specific to both the kainate receptor subunit and the Neto isoform. northwestern.edu This specificity allows for a fine-tuning of kainate receptor function throughout the central nervous system.
Structurally, Neto proteins possess two extracellular CUB domains, an LDLa module, a transmembrane region, and an intracellular C-terminus. northwestern.edu These domains are key to their modulatory effects. For instance, the extracellular domain of Neto1 can influence the recovery rate of kainate receptors from desensitization. nih.gov Cryo-electron microscopy studies have revealed that Neto2 can associate with the GluK2 kainate receptor with variable stoichiometry, crosslinking different domains of the receptor and thereby influencing its gating kinetics. nih.govarxiv.org The interaction is conformation-dependent, with Neto1 showing a lower affinity for kainate receptors in a desensitized state. nih.gov This modulation by Neto proteins is critical for the normal physiological roles of kainate receptors and is a key factor to consider when evaluating the action of antagonists like AMOA, which selectively protects against kainate-induced neurotoxicity. bohrium.com
Theoretical and Computational Models of Non-NMDA Glutamate Receptor Structure and Dynamics
To fully comprehend the interaction between AMOA and non-NMDA glutamate receptors, experimental data is increasingly complemented by theoretical and computational models. These in-silico approaches provide invaluable insights into the three-dimensional structure and dynamic behavior of these complex membrane proteins.
In the absence of high-resolution crystal structures for all receptor subtypes and states, homology modeling has been a powerful tool. nih.govfrontiersin.org This technique builds a three-dimensional model of a target protein based on the known structure of a homologous protein (a template). youtube.commdpi.com For non-NMDA glutamate receptors, structural models have been generated for AMPA (e.g., GluA1) and kainate (e.g., GluR6) receptors. nih.gov These models have been crucial in identifying potential interaction sites for agonists in the extracellular domain and in proposing mechanisms for channel gating. nih.gov
Molecular mechanics simulations, often used in conjunction with homology models, allow researchers to study the dynamic behavior of the receptor. mdpi.comnih.gov These simulations can model the protein's movements and conformational changes over time, providing a deeper understanding of how ligand binding translates into channel opening or closing. nih.gov For instance, simulations have been used to explore the conformational changes in the glutamate receptor ligand-binding core when interacting with agonists like glutamate and kainate. researchgate.net
The binding of a ligand, such as glutamate or an antagonist like AMOA, induces conformational changes in the receptor that lead to the opening or closing of the ion channel—a process known as gating. acs.org Non-NMDA receptors, like other ionotropic glutamate receptors, are tetrameric, meaning they are composed of four subunits. researchgate.net The gating process involves complex rearrangements of these subunits. pnas.org
Upon agonist binding, the ligand-binding domain (LBD) of the receptor undergoes a "clamshell-like" closure. acs.org This movement is transmitted to the transmembrane domain (TMD), which forms the ion channel pore, causing it to open. acs.org Conversely, antagonists stabilize a resting or closed state of the receptor. pnas.org Desensitization, a process where the receptor closes despite the continued presence of the agonist, involves a major rearrangement of the LBDs, leading to their separation. pnas.org Computational models and structural studies, such as cryo-electron tomography, have been instrumental in visualizing these different conformational states and understanding the intricate mechanics of gating. acs.orgpnas.org The dual action of AMOA on AMPA receptors—inhibition at low agonist concentrations and potentiation at high concentrations—likely involves stabilizing different conformational states of the receptor, a phenomenon that could be further elucidated through detailed computational modeling. nih.govbohrium.com
Electrophysiological Mechanisms of Amoa Action at Non Nmda Glutamate Receptors
Single-Channel Conductance Modulation by AMOA
The conductance of single non-NMDA receptor channels, a measure of their ability to pass ionic current, is a fundamental property that can be modulated by various factors, including the receptor's subunit composition and interaction with compounds like AMOA. nih.govnih.gov Non-NMDA receptors, particularly AMPA receptors, can exist in different conductance states. onemol.org.uk The presence of specific subunits, such as an edited GluA2, is known to result in lower single-channel conductance. nih.gov
While direct single-channel recording studies specifically detailing AMOA's effect on conductance levels are not extensively available in the provided results, its broader effects on receptor gating and kinetics suggest an indirect influence. For instance, by altering the stability of the open state or the frequency of channel opening, AMOA could effectively modulate the total charge transfer without necessarily changing the discrete conductance levels. nih.gov The potentiation of AMPA receptor currents by L-AMOA at high AMPA concentrations implies that AMOA may favor a higher conductance state or increase the probability of the channel being open. nih.govbohrium.com
Table 1: General Conductance Properties of Non-NMDA Receptors This table presents typical single-channel conductance values for AMPA receptors, which are a primary target of AMOA. Note that direct modulation values by AMOA are not specified in the provided search results.
| Receptor Type | Subunit Composition | Main Conductance State(s) | Notes |
|---|---|---|---|
| AMPA Receptor | Calcium-permeable (unedited) | 7-8 pS | Channels have resolvable single-channel events. nih.gov |
| AMPA Receptor | Containing edited GluA2 | ~300 fS (estimated) | Very low conductance, estimated from noise analysis. nih.gov |
| AMPA Receptor | With Auxiliary Subunit (γ-2) | Increased proportion of openings to large conductance levels | γ-2 favors activation and increases the frequency of large-conductance openings. nih.gov |
Influence of AMOA on Gating Kinetics and Receptor Desensitization
AMOA exhibits a notable and complex influence on the gating kinetics and desensitization of non-NMDA receptors, particularly AMPA receptors. nih.govbohrium.com Gating refers to the conformational changes the receptor undergoes to open and close its ion channel, while desensitization is a process where the receptor becomes unresponsive despite the continued presence of an agonist.
Research conducted on Xenopus oocytes expressing mouse brain mRNA has revealed a dual action of AMOA on AMPA receptors. nih.gov At low concentrations of the agonist AMPA, AMOA acts as an inhibitor. nih.gov Conversely, at high AMPA concentrations, L-AMOA potentiates the current, suggesting it can reduce receptor desensitization. nih.govbohrium.com When the receptor is activated by a high concentration of AMPA, it typically shows a rapid decay in current as it desensitizes; in the presence of AMOA, this current is maintained, indicating that AMOA interferes with the desensitization process. bohrium.com
This modulation is stereoselective, with the L-isomer of AMOA being responsible for these opposing effects. nih.gov In contrast to its complex action on AMPA receptors, AMOA acts as a more straightforward competitive antagonist at kainate receptors, causing a parallel shift to the right in the kainate dose-response curve without the potentiating effect. nih.govbohrium.com
Table 2: Effects of AMOA on Non-NMDA Receptor Kinetics
| Receptor Type | Agonist Concentration | Effect of L-AMOA | IC50 / Potentiation |
|---|---|---|---|
| AMPA Receptor | Low (e.g., 6 µM AMPA) | Inhibition of current | IC50 of 160 +/- 19 µM nih.gov |
| AMPA Receptor | High (e.g., 100 µM AMPA) | Potentiation of current / Reduced desensitization | Potentiation IC50 of 88 +/- 22 µM; Max potentiation ~170% nih.gov |
| Kainate Receptor | Various | Competitive antagonism | Produces a parallel rightward shift in the dose-response curve. nih.gov |
Effects of AMOA on Synaptic Current Properties
The properties of synaptic currents, which are the collective response of many receptors activating at a synapse, are shaped by the kinetic behaviors of individual receptors. nih.gov The dual actions of AMOA on AMPA receptor desensitization and activation have direct implications for the shape and amplitude of excitatory postsynaptic currents (EPSCs).
Ion Permeability Characteristics of Non-NMDA Receptors and AMOA's Impact
Non-NMDA receptors are cation-selective ion channels, primarily conducting sodium (Na+) and potassium (K+) ions. nih.govabcam.cn This flux of ions is what depolarizes the neuron, leading to an excitatory postsynaptic potential. abcam.cn However, a crucial feature of some non-NMDA receptors is their permeability to calcium (Ca2+). nih.gov
Specifically for AMPA receptors, Ca2+ permeability is largely determined by the presence of the GluA2 subunit. guidetopharmacology.org If the GluA2 subunit is present and has undergone a specific post-transcriptional modification (RNA editing), the receptor is typically impermeable to Ca2+. nih.gov Receptors lacking an edited GluA2 subunit, however, are permeable to Ca2+. nih.govguidetopharmacology.org Kainate receptors can also be permeable to calcium, a property influenced by the editing of GluK1 or GluK2 subunits. guidetopharmacology.org
The available research does not indicate that AMOA directly alters the ion selectivity or relative permeability of the non-NMDA receptor pore. Instead, its mechanism is focused on modulating the channel's gating and kinetics. nih.govbohrium.com Therefore, AMOA's impact on ion flux (Na+, K+, Ca2+) is a secondary consequence of its primary actions. By potentiating AMPA receptor currents, AMOA would increase the total influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, also increase Ca2+ entry. nih.gov Conversely, by antagonizing kainate receptors, it would reduce the ion flux through those channels. bohrium.com The blocking effect of AMOA on kainate-induced currents has been shown to be voltage-independent. bohrium.com
Table 3: Ion Permeability of Non-NMDA Receptors This table outlines the general ion permeability of non-NMDA receptors. AMOA influences the magnitude of these fluxes by modulating channel activity rather than by directly changing the permeability properties of the pore.
| Receptor Subtype | Key Subunit Determinant | Typical Permeability Profile |
|---|---|---|
| AMPA Receptor | Presence of edited GluA2 | Permeable to Na+, K+; Impermeable to Ca2+ guidetopharmacology.org |
| AMPA Receptor | Absence of edited GluA2 | Permeable to Na+, K+, and Ca2+ nih.govguidetopharmacology.org |
| Kainate Receptor | Presence of edited GluK1/GluK2 | Reduced Ca2+ permeability guidetopharmacology.org |
| Kainate Receptor | Absence of edited GluK1/GluK2 | Higher Ca2+ permeability guidetopharmacology.org |
Cellular and Synaptic Roles of Amoa Mediated Non Nmda Receptor Modulation
Presynaptic and Postsynaptic Mechanisms of AMOA Action
The primary mechanism of AMOA's action appears to be at the postsynaptic membrane, where it directly interacts with non-NMDA glutamate (B1630785) receptors. bohrium.comuq.edu.auresearchgate.net Neurons communicate at junctions called synapses, where a presynaptic neuron releases neurotransmitters, like glutamate, that bind to receptors on a postsynaptic neuron. uq.edu.auresearchgate.net This binding converts a chemical signal into an electrical one, altering the postsynaptic neuron's excitability. uq.edu.au
Research using Xenopus oocytes expressing mouse cerebral cortex mRNA has shown that AMOA has distinct effects on different non-NMDA receptor subtypes. bohrium.com It acts as a competitive antagonist at kainate receptors, meaning it blocks the receptor and reduces the response to kainate. bohrium.com In contrast, its effect on AMPA receptors is more complex; it can inhibit AMPA-induced currents at low concentrations while potentiating them at higher concentrations. bohrium.com The maximal potentiating effect on AMPA currents was observed to be around 170%. bohrium.com This potentiation involves maintaining the current flow, especially at high AMPA concentrations where the current would normally decay. bohrium.com These actions are also stereoselective, with the L-configuration of AMOA being primarily responsible for these dual effects on AMPA receptors. bohrium.com
While the postsynaptic actions of AMOA are well-documented, direct evidence for presynaptic mechanisms is less clear from the available research. Presynaptic mechanisms typically involve changes in neurotransmitter release. nih.govnih.gov Although some studies suggest that discrepancies in kainate response models could be due to indirect effects on glutamate release, a direct presynaptic action of AMOA has not been definitively established. bohrium.com
Table 1: Summary of AMOA's Postsynaptic Effects on Non-NMDA Receptors
| Receptor Subtype | Effect of AMOA | Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Kainate Receptor | Antagonism (Inhibition) | Competitive antagonist, shifts dose-response curve to the right. | Reduces kainate-induced inward currents. | bohrium.com |
| AMPA Receptor | Dual (Inhibition/Potentiation) | Inhibits at low concentrations, potentiates at high concentrations. | Potentiation can reach ~170%; effect is specific to the L-configuration of AMOA. | bohrium.com |
AMOA's Influence on Glutamate Release and Homeostasis
Glutamate homeostasis, the maintenance of stable extracellular glutamate concentrations, is crucial for preventing excitotoxicity and ensuring proper synaptic function. nih.govnih.govfrontiersin.orgmdpi.com This balance is maintained by several mechanisms, including glutamate transporters on neurons and glial cells, such as EAATs (GLT-1, GLAST). mdpi.commdpi.com
The current body of research does not directly implicate AMOA in the modulation of these primary glutamate transporters. However, AMOA can indirectly influence glutamate dynamics. By acting as an antagonist at kainate receptors, AMOA may curb excessive glutamate release in situations where kainate receptors are involved in a positive feedback loop. bohrium.com Some studies have noted that kainate can induce glutamate release, an effect that AMOA would be expected to counter. bohrium.com
Disruptions in the balance between synaptic and extrasynaptic glutamate can significantly impact synaptic plasticity. nih.gov While AMOA's primary role is receptor modulation, this action occurs within the broader context of glutamate homeostasis. By altering the postsynaptic response to glutamate, AMOA changes the functional impact of synaptic glutamate release.
Role of AMOA in Synaptic Plasticity Mechanisms Involving Non-NMDA Receptors
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. nih.gov Two primary forms of this plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength. wikipedia.orgwikipedia.org Both processes heavily rely on the function of non-NMDA receptors, particularly AMPA receptors. nih.govfrontiersin.org
LTP is a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation. wikipedia.orgscielo.br The induction of many forms of LTP depends on the activation of postsynaptic AMPA receptors, which depolarize the cell membrane, leading to the subsequent activation of NMDA receptors and a cascade of intracellular signaling events. scielo.brqiagen.com
Given that AMOA can potentiate AMPA receptor currents by approximately 170%, it is poised to significantly influence LTP. bohrium.com By enhancing the response to glutamate at AMPA receptors, AMOA could lower the threshold for LTP induction, making it easier for synapses to be potentiated. bohrium.comnih.gov Studies have shown that LTP is associated with modifications to AMPA receptors that increase their efficacy. nih.gov AMOA's direct potentiation of these receptors would synergize with these natural processes, potentially leading to a more robust or more easily induced potentiation. bohrium.comnih.gov
LTD is an activity-dependent reduction in the efficacy of neuronal synapses that can last for hours or longer. wikipedia.org It serves to selectively weaken specific synapses, counterbalancing the effects of LTP. wikipedia.org Many forms of LTD are expressed through the removal or dephosphorylation of postsynaptic AMPA receptors, which reduces the synaptic response to glutamate. wikipedia.orgqiagen.com
Table 2: Inferred Effects of AMOA on Synaptic Plasticity
| Plasticity Mechanism | Role of AMPA Receptors | Predicted Effect of AMOA | Rationale | References |
|---|---|---|---|---|
| Long-Term Potentiation (LTP) | Activation leads to depolarization, a key step in LTP induction. | Facilitatory | AMOA potentiates AMPA receptor currents, likely lowering the threshold for LTP induction. | bohrium.comwikipedia.orgqiagen.com |
| Long-Term Depression (LTD) | Internalization or dephosphorylation of AMPA receptors weakens the synapse. | Inhibitory | AMOA's enhancement of AMPA receptor function would oppose the mechanisms that reduce synaptic strength. | bohrium.comwikipedia.orgqiagen.com |
AMOA Effects on Neuronal Excitability and Network Activity
Neuronal excitability refers to the likelihood of a neuron firing an action potential, a state that is tightly regulated by a balance of excitatory and inhibitory inputs. nih.govnih.gov As glutamate is the primary excitatory neurotransmitter in the brain, any modulation of its receptors can profoundly impact neuronal excitability. clevelandclinic.orgwikipedia.org
AMOA's dual action on non-NMDA receptors suggests a complex effect on excitability. By potentiating AMPA receptor-mediated currents, AMOA would increase excitatory postsynaptic potentials, thereby heightening neuronal excitability. bohrium.com Conversely, by antagonizing kainate receptors, it could reduce excitability under conditions where these receptors are active. bohrium.com The net effect on a single neuron's excitability would depend on the relative expression and activation of AMPA versus kainate receptors.
These changes at the single-cell level have cascading effects on network activity—the collective, rhythmic firing of neuronal populations. nih.govfrontiersin.org Aberrant network excitability is implicated in various pathological states. nih.govfrontiersin.org By altering the fundamental rules of excitatory transmission at specific synapses, a compound like AMOA would inevitably reshape the dynamics and oscillatory patterns of the neural circuits in which those synapses are embedded.
The release of major neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) is often modulated by glutamatergic inputs. nih.gov For instance, cholinergic projections, in concert with glutamate and GABA, regulate dopamine transmission. nih.gov Similarly, acetylcholine release in the striatum is known to modulate dopamine release through various receptor interactions. nih.gov
Mentioned Chemical Compounds
Developmental Neuroscience Perspectives on AMOA and Non-NMDA Receptors
The formation of complex neural circuits is a highly orchestrated process, with the migration of newly born neurons to their final destinations being a critical early step. In the developing hippocampus, an area of the brain essential for learning and memory, the correct positioning of both principal pyramidal neurons and inhibitory interneurons is fundamental to its structure and function. wikipedia.org Excitatory amino acid receptors, particularly the glutamate receptor family, play a crucial role in these developmental events, acting as key sensors for extracellular cues that guide migrating neurons. bohrium.com While the role of N-methyl-D-aspartate (NMDA) receptors in the migration of some neuronal types is well-documented, recent research has highlighted a distinct role for non-NMDA receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, in other neuronal populations. The compound AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate), a modulator of non-NMDA receptors, serves as a critical pharmacological tool for dissecting these specific pathways. nih.gov
Role in Neuronal Migration (e.g., Hippocampal Interneurons)
The migration of different neuronal subtypes within the hippocampus is governed by distinct signaling mechanisms. While the radial migration of pyramidal neurons is modulated by glutamate acting on NMDA receptors, GABAergic interneurons follow a different set of rules. frontiersin.orgnih.gov Research using corticohippocampal organotypic explants has revealed that the migration of these crucial inhibitory cells is not significantly affected by the blockade of NMDA receptors. nih.gov
Instead, compelling evidence points to the central role of AMPA receptors in this process. Studies show that glutamate released from pioneer glutamatergic neurons acts as a paracrine signal to facilitate the migration of GABAergic interneurons. This effect is specifically mediated by AMPA receptors, as the application of AMPA receptor antagonists significantly alters the migration of these interneurons. nih.gov This creates a system of cross-modulation, where early glutamatergic cells guide the incoming inhibitory interneurons that will, in turn, help shape the developing network. nih.gov This mechanism suggests a primitive homeostatic process that ensures a proper balance between excitatory and inhibitory elements during the construction of the hippocampal circuit. nih.gov
The compound AMOA is particularly relevant in this context due to its specific and complex actions on non-NMDA receptors. bohrium.com Pharmacological studies have characterized AMOA as a selective modulator at these receptor sites, showing it has little effect on NMDA receptor-activated currents. bohrium.com Its ability to antagonize kainate receptors and exert a dual, concentration-dependent effect on AMPA receptors makes it an invaluable tool for probing the precise requirements of AMPA receptor activation during interneuron migration. bohrium.com
Interactive Table 1: Receptor Involvement in Hippocampal Neuronal Migration
Click to view data
| Neuronal Type | Primary Glutamate Receptor in Migration | Effect of Receptor Blockade | Source |
| Pyramidal Neurons | NMDA Receptor | Reduced radial migration | frontiersin.org |
| GABAergic Interneurons | AMPA Receptor | Altered migration | nih.gov |
Detailed research findings on AMOA's pharmacological profile reveal its nuanced interaction with non-NMDA receptors. In studies using Xenopus oocytes expressing mouse brain mRNA, AMOA demonstrated competitive antagonism of currents induced by kainate. bohrium.com Its effect on AMPA receptors was more complex: at low AMPA concentrations (6 µM), AMOA acted as an inhibitor, whereas at high AMPA concentrations (100 µM), it potentiated the current. bohrium.com This dual action underscores its utility in exploring how both the activation and desensitization of AMPA receptors might contribute to the migratory process of hippocampal interneurons.
Interactive Table 2: Pharmacological Profile of AMOA on Non-NMDA Receptors
Click to view data
| Receptor Target | Agonist | AMOA Action | IC50 Value (µM) | Source |
| Kainate Receptor | Kainate | Competitive Antagonist | Not specified | bohrium.com |
| AMPA Receptor | AMPA (6 µM) | Inhibition | 160 +/- 19 | bohrium.com |
| AMPA Receptor | AMPA (100 µM) | Potentiation | 88 +/- 22 | bohrium.com |
Neurobiological Implications of Non Nmda Glutamate Receptor Modulation by Amoa
Involvement in Specific Brain Region Functions
The differential expression and subunit composition of non-NMDA receptors, primarily AMPA and kainate receptors, across the central nervous system lead to region-specific effects of modulators like AMOA.
Hippocampal Non-NMDA Receptor Modulation
The hippocampus, a brain region critical for learning and memory, exhibits a high density of non-NMDA receptors. The modulation of these receptors by AMOA can significantly impact synaptic plasticity. Studies have shown that while NMDA receptors are pivotal for certain forms of synaptic plasticity, AMPA receptors are crucial for the migration of GABAergic interneurons within the developing hippocampus. The blockade of AMPA receptors, but not NMDA receptors, has been observed to affect the migration of these interneurons. ox.ac.ukfrontiersin.org This suggests that compounds like AMOA, which act on AMPA receptors, could influence the developmental wiring of hippocampal circuits. Furthermore, research indicates that the modulation of AMPA receptor desensitization plays a role in the efficacy of synaptic transmission and plasticity in the hippocampus. bohrium.com AMOA has been shown to have complex effects on AMPA receptors, including potentiation of responses at high AMPA concentrations, which could be linked to the modulation of receptor desensitization. bohrium.com
Central Amygdala Non-NMDA Receptor Synaptic Actions
The central nucleus of the amygdala (CeA) is a key structure in processing fear and emotional learning. Synaptic transmission within the CeA is heavily reliant on glutamate (B1630785) signaling, with non-NMDA receptors playing a significant role. elifesciences.org Both NMDA and non-NMDA receptors are involved in synaptic transmission in the pathways leading to the amygdala. nih.gov Specifically, non-NMDA receptors are thought to be necessary for the initial depolarization of the postsynaptic membrane, which then allows for the activation of NMDA receptors. nih.gov Research on the effects of ethanol (B145695) on the CeA has shown that it can inhibit non-NMDA receptor-mediated synaptic currents through both presynaptic and postsynaptic mechanisms. elifesciences.org While direct studies on AMOA's action in the CeA are limited, its known modulatory effects on non-NMDA receptors suggest it could influence the synaptic actions and plasticity within this nucleus, thereby affecting emotional processing.
Striatal Non-NMDA Receptor Regulation of Neurotransmitter Release
The striatum is a central component of the basal ganglia, involved in motor control and reward-based learning. Non-NMDA receptors, particularly presynaptic AMPA/kainate receptors, are known to regulate the release of various neurotransmitters in this region. nih.gov Studies have demonstrated that the activation of AMPA receptors can induce the release of dopamine (B1211576) and acetylcholine (B1216132) in the striatum. Research using various antagonists has revealed a pharmacological heterogeneity of these presynaptic receptors. nih.gov AMOA has been shown to inhibit the AMPA-induced release of acetylcholine and serotonin, while not affecting the release of noradrenaline or dopamine in other brain regions. nih.gov This suggests a selective action of AMOA on specific subtypes of presynaptic AMPA/kainate receptors, allowing it to differentially modulate the release of neurotransmitters in the striatum.
| Neurotransmitter | Effect of AMPA Receptor Activation | Effect of AMOA on AMPA-Induced Release | Brain Region Studied |
| Acetylcholine (ACh) | Increased Release | Inhibition | Striatum / Cortex |
| Dopamine (DA) | Increased Release | No Effect | Striatum |
| Serotonin (5-HT) | Increased Release | Inhibition | Hippocampus |
| Noradrenaline (NA) | Increased Release | No Effect | Hippocampus |
Table 1: AMOA's Differential Regulation of Neurotransmitter Release
Spinal Cord White Matter Non-NMDA Receptor Roles
In the spinal cord, non-NMDA ionotropic glutamate receptors are implicated in the pathophysiology of traumatic injury to white matter. nih.gov Studies have identified the presence of AMPA (GluR4) and kainate (KA2, GluR6/7) receptors on astrocytes in the spinal cord white matter. nih.gov The activation of these receptors is thought to contribute to axonal dysfunction following injury. nih.gov Blockade of AMPA/kainate receptors has been shown to improve the recovery of compound action potentials after compressive injury to the spinal cord white matter, whereas the application of AMPA or kainic acid exacerbates post-traumatic axonal dysfunction. nih.gov This highlights the potential for non-NMDA receptor modulators like AMOA to influence the outcomes of spinal cord injuries by targeting these glial receptors.
Contributions to Neurophysiological Processes and Circuits
AMOA's modulation of non-NMDA receptors has profound effects on fundamental neurophysiological processes that underpin brain function.
Role in Fast Excitatory Synaptic Transmission
| Receptor Type | AMOA's Effect | Implication for Synaptic Transmission |
| AMPA (low agonist conc.) | Inhibition | Dampens weak excitatory signals |
| AMPA (high agonist conc.) | Potentiation | Enhances strong excitatory signals |
| Kainate | Competitive Antagonism | Reduces kainate-mediated excitation |
Table 2: Modulatory Effects of AMOA on Non-NMDA Receptors
Influence on Learning and Memory-Related Processes (Mechanistic)
The neurobiological underpinnings of learning and memory are largely attributed to the phenomenon of synaptic plasticity, with long-term potentiation (LTP) serving as a primary molecular model. Non-NMDA receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are integral to these processes. elsevierpure.comnih.govfrontiersin.org The expression of LTP, a long-lasting enhancement in signal transmission between neurons, is critically dependent on the function and trafficking of AMPA receptors. frontiersin.org While the induction of many forms of LTP is triggered by the activation of N-methyl-D-aspartate (NMDA) receptors, the subsequent sustained enhancement of synaptic strength is mediated by an increase in AMPA receptor activity at the postsynaptic membrane. elsevierpure.comnih.gov
An antagonist such as AMOA, by blocking non-NMDA receptors, can interfere with these fundamental mechanisms. Blocking AMPA receptors can disrupt neuronal communication, which affects various components essential for learning. elsevierpure.com The trafficking of AMPA receptors—their insertion into and removal from the synaptic membrane—is a dynamic process crucial for synaptic plasticity. nih.gov The stabilization of these receptors at the synapse is a key step in memory consolidation. By inhibiting AMPA receptor function, AMOA can disrupt the expression of LTP and interfere with the molecular machinery responsible for encoding new information. While NMDA receptors are often considered central to the learning process itself, the modulation of AMPA receptors is critical for the resulting regulation of neuronal excitation. elsevierpure.com
Advanced Research Methodologies for Studying Amoa and Non Nmda Glutamate Receptors
In Vitro Experimental Models
In vitro models provide a controlled environment to investigate the molecular and cellular mechanisms of non-NMDA receptor function and their interaction with pharmacological agents like AMOA. These systems allow for precise manipulation and measurement, offering detailed insights into receptor characteristics.
Xenopus Oocyte Expression Systems for Receptor Characterization
The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of ionotropic glutamate (B1630785) receptors. bohrium.comucl.ac.uk By injecting messenger RNA (mRNA) isolated from brain tissue, such as the mouse cerebral cortex, into these oocytes, researchers can induce the expression of functional non-NMDA receptors on the oocyte membrane. bohrium.comroyalsocietypublishing.org This system allows for the detailed electrophysiological analysis of receptor properties using techniques like the two-electrode voltage-clamp. bohrium.comnih.gov
Studies utilizing this model have been crucial in elucidating the unique pharmacological profile of AMOA. For instance, research has shown that AMOA exhibits complex, stereoselective effects on non-NMDA receptors expressed in Xenopus oocytes. It acts as a competitive antagonist at kainate receptors, causing a parallel rightward shift in the dose-response curve for kainate-induced currents. bohrium.comnih.gov In contrast, its effect on AMPA receptors is dual in nature: it inhibits currents elicited by low concentrations of AMPA while potentiating currents at high AMPA concentrations. bohrium.comnih.gov These opposing effects are specific to the L-configuration of AMOA. bohrium.comnih.gov
| Receptor Type | Agonist Concentration | Effect of AMOA | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| Kainate | N/A | Competitive Antagonism | N/A | bohrium.com |
| AMPA | Low (6 µM) | Inhibition | 160 +/- 19 µM | nih.gov |
| High (100 µM) | Potentiation | 88 +/- 22 µM | nih.gov |
Brain Slice Electrophysiology (e.g., Whole-Cell Voltage-Clamp Recordings)
Brain slice preparations offer a more physiologically relevant model by preserving the local neuronal circuitry. criver.comconductscience.com Whole-cell voltage-clamp recording in brain slices is a refined electrophysiological technique used to study the properties of ion channels and receptors in individual neurons within this preserved network. nih.govnih.gov This method allows for the precise control of the neuronal membrane potential while measuring the ionic currents flowing through the membrane, providing detailed information about receptor-mediated responses. youtube.comyoutube.com
This technique has been instrumental in distinguishing between different types of non-NMDA receptors. For example, in cultured cerebellar granule cells, whole-cell voltage-clamp recordings have helped identify and characterize currents mediated by native kainate receptors that are resistant to selective AMPA receptor antagonists. nih.gov Similarly, studies on Purkinje cells in cerebellar slice cultures have used this method to demonstrate the co-expression of AMPA and kainate receptors, distinguishable by their pharmacological profiles. nih.gov While direct studies of AMOA using this specific technique are not detailed in the provided results, the methodology is fundamental for investigating the effects of such antagonists on synaptic transmission and plasticity in a more intact system than isolated cells. criver.com
Neuronal Culture Systems (e.g., Neocortical, Hippocampal)
Primary neuronal cultures, derived from specific brain regions like the cerebral cortex or hippocampus, provide a valuable model for studying the effects of compounds on neuronal viability and function. bohrium.complos.org These cultures allow for the investigation of neuroprotective effects of non-NMDA receptor antagonists against excitotoxicity, a process implicated in various neurological disorders.
Studies using primary cultures of cerebral cortex neurons have demonstrated the selective neuroprotective effects of AMOA. For instance, AMOA was shown to abolish the neurotoxicity induced by kainic acid with an IC50 value of 120 +/- 19 µM. bohrium.com Notably, in these cortical cultures, AMOA did not show a protective effect against neurotoxicity induced by NMDA or AMPA, highlighting its selectivity for kainate-induced damage in this model system. bohrium.com This selectivity suggests that the receptor mechanisms governing depolarization and neurotoxicity may differ, or that the characteristics of AMPA receptors in cultured neurons may vary from those in other systems. bohrium.com
Molecular Biology Techniques (e.g., mRNA and Protein Expression Analysis, RNA Editing)
Molecular biology techniques are essential for understanding the composition and regulation of non-NMDA glutamate receptors at the genetic and protein levels. nih.govplos.org Methods such as quantitative RT-PCR and Western blotting allow for the analysis of mRNA and protein expression of different receptor subunits, providing insights into their regulation during development and in disease states. plos.orgfrontiersin.org
A critical aspect of non-NMDA receptor function is regulated by post-transcriptional modification, specifically RNA editing. nih.govfrontiersin.org This process, which involves the enzymatic deamination of adenosine (B11128) to inosine (B1671953) in pre-mRNA, can lead to amino acid substitutions that profoundly alter the functional properties of the receptor channel. nih.govnih.gov For example, the editing of the GluA2 AMPA receptor subunit at the Q/R site is crucial for determining the calcium permeability of the receptor. frontiersin.orgnih.gov While the direct impact of AMOA on RNA editing has not been extensively studied, understanding the editing status of receptor subunits is crucial for interpreting the effects of any pharmacological agent acting on these receptors. Research has shown that chronic glutamate treatment can down-regulate RNA editing levels at the R/G site of GluA2-4 subunits in primary cortical neurons, a process that may serve as a compensatory mechanism to protect against over-stimulation. nih.gov
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of compounds like AMOA and for understanding the role of non-NMDA glutamate receptors in complex behaviors and physiological processes.
Rodent Models for Behavioral and Electrophysiological Studies
Rodent models, particularly rats and mice, are widely used to investigate the behavioral and electrophysiological consequences of modulating non-NMDA receptor activity. nih.govnih.gov Behavioral tests can assess a range of functions, including locomotor activity, social interaction, and cognitive processes, which can be altered by compounds that affect glutamatergic signaling. nih.govbiomolther.orgnih.gov For instance, the administration of NMDA receptor antagonists like MK-801 can induce hyperactivity in rodents, a model used to study aspects of psychosis. nih.gov
Genetic Manipulation and Knockout Models
Genetically modified organisms are invaluable tools for understanding the specific roles of AMPA receptor subunits. These models allow for the targeted removal or alteration of genes encoding these subunits, providing insights into their physiological functions.
GluA2 Knockout (KO) Mice: The GluA2 subunit is particularly important as its presence renders the AMPA receptor impermeable to calcium ions. dovepress.com GluA2 knockout mice, which lack this subunit, express calcium-permeable AMPA receptors. nih.gov Studies using these mice have revealed a range of behavioral and physiological changes. For instance, while long-term depression (LTD), a form of synaptic plasticity, can still be induced in young GluA2 KO mice, the underlying molecular mechanisms appear to be altered. frontiersin.org Specifically, LTD in these mice becomes insensitive to certain inhibitory peptides that block it in wild-type animals. frontiersin.org Furthermore, GluA2 KO mice exhibit deficits in motor learning and display altered social behaviors, with the specific effects depending on whether GluA2 is removed from D1 or D2 receptor-expressing neurons. nih.gov For example, eliminating GluA2 in D2R neurons leads to hypoactivity and a complete loss of motor learning, while its removal in D1R neurons results in hypersociability and antidepressant-like effects. nih.gov
C. elegans Models: The nematode Caenorhabditis elegans serves as a powerful model organism for studying the fundamental aspects of AMPA receptor function due to its simpler nervous system and genetic tractability. jneurosci.orgresearchgate.net In C. elegans, the glr-1 gene encodes a homolog of the AMPA receptor subunit. researchgate.netwwu.edu Studies in this model have shown that glr-1 is essential for both associative and non-associative learning. researchgate.net The transport and synaptic localization of GLR-1 are critical for memory, and these processes are modulated by signaling molecules like protein kinase C (PKC). jneurosci.org For instance, the loss of specific PKC isoforms, TPA-1 and PKC-2, leads to defects in olfactory learning and memory, which are associated with reduced transport and delivery of GLR-1 to the synapse. jneurosci.org Additionally, C. elegans models have been instrumental in studying how factors like reactive oxygen species (ROS) and calcium signaling regulate AMPA receptor transport. nih.gov
Models for Specific Neurological Conditions
Animal models that replicate aspects of human neurological disorders are essential for understanding the role of AMPA receptors in disease pathogenesis and for testing potential therapeutic interventions.
Spinal Cord Injury (SCI) Models: Following a spinal cord injury, there are significant and long-lasting changes in the expression of AMPA receptor subunits. colab.wsnih.govjneurosci.org In rat models of contusive SCI, a preferential reduction in GluR2 protein levels is observed near the injury site, a change that persists for at least a month. jneurosci.org This alteration in subunit composition can change how neurons respond to glutamate. jneurosci.org Furthermore, studies in rat models have demonstrated that painful peripheral stimuli after a complete SCI can induce maladaptive plasticity in motor neurons, driven by the phosphorylation and synaptic trafficking of AMPA receptors. nih.goveneuro.org Specifically, this involves an increase in the phosphorylation of the GluA1 subunit at serine 831 and its localization to synapses, coupled with a reduction in synaptic GluA2. eneuro.org These findings highlight AMPA receptors as a potential therapeutic target to improve functional recovery after SCI. colab.wsnih.gov
Epilepsy Models: AMPA receptors are central to the generation and spread of seizure activity. dovepress.comnih.govdovepress.comucl.ac.uk Various animal models of epilepsy, such as those induced by maximal electroshock or pentylenetetrazole, have been used to demonstrate the efficacy of AMPA receptor antagonists in reducing seizure severity. dovepress.com In the stargazer mouse model of absence epilepsy, there is a loss of AMPA receptor subunits in the somatosensory cortex. frontiersin.org This suggests that a reduction in AMPA receptor-mediated excitation onto inhibitory interneurons may contribute to seizure activity. frontiersin.org Research has also shown that prolonged seizures can alter the subunit composition of AMPA receptors, increasing the proportion of calcium-permeable, GluA2-lacking receptors. ucl.ac.uk This switch in subunit composition is dependent on the activation of NMDA receptors. ucl.ac.uk
Alcohol Dependence Models: The glutamatergic system, including AMPA receptors, undergoes significant neuroplastic changes following chronic alcohol consumption, which are thought to contribute to addictive behaviors. nih.govresearchgate.netpurdue.edu Animal models of alcohol craving and relapse have shown that AMPA receptor antagonists can reduce alcohol-seeking behavior. nih.govresearchgate.net Studies using mice deficient in the GluR-C (GluA3) AMPA subunit have demonstrated a blunted relapse response, implicating this subunit in the neuroplastic changes underlying alcohol-seeking. nih.govresearchgate.net Furthermore, enhancing AMPA receptor function with a positive allosteric modulator has been shown to increase operant alcohol self-administration and potentiate cue-induced reinstatement of alcohol-seeking in alcohol-preferring rats. nih.gov This suggests that heightened AMPA receptor activity may facilitate alcohol consumption and seeking behaviors. nih.gov During alcohol withdrawal, the density of AMPA receptor binding sites is upregulated, which may contribute to the cerebral hyperactivity characteristic of the withdrawal reaction. oup.com
Advanced Biophysical and Structural Techniques
A variety of advanced biophysical techniques are employed to study the intricate dynamics and structure of AMPA receptors. These methods provide a deeper understanding of how these receptors function at a molecular level.
Super-resolution imaging techniques have enabled the tracking of individual AMPA receptors on the surface of live neurons, revealing the heterogeneity of their trafficking and molecular interactions. pnas.orgelifesciences.org These studies have shown that AMPA receptors are not just freely diffusing but are often confined to nanodomains within the postsynaptic density. elifesciences.org Biophysical models, based on experimental data, are also used to simulate AMPA receptor trafficking. nih.gov These models incorporate parameters such as the rates of exocytosis and endocytosis, as well as binding and unbinding to scaffolding proteins, to understand how synaptic strength is regulated. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Receptor Structure
Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, allowing for the determination of high-resolution structures of complex biological macromolecules like the AMPA receptor in their near-native states. nih.govgrantome.comduke.edu
Cryo-EM has been used to elucidate the architecture of native AMPA receptors isolated from the brain, revealing how different subunits (GluA1-GluA4) assemble into tetrameric complexes. nih.gov These studies have shown that the subunit arrangement is not random, with the GluA2 subunit often occupying specific positions within the tetramer. nih.gov The technique has also provided structures of the rat GluA2 AMPA receptor in complex with auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs). pdbj.org These structures show how TARPs surround the ion channel domain and interact extensively with the transmembrane helices of the receptor, thereby modulating its function. pdbj.org Furthermore, cryo-EM has captured the AMPA receptor in different functional states—resting, open, and desensitized—providing a molecular model for the gating cycle of these crucial receptors. duke.educam.ac.uk This has revealed, for example, that the transition to the active state involves a "corkscrew" motion of the entire receptor assembly. duke.edu
Table of Research Findings from Genetically Modified Models
| Model Organism/System | Genetic Modification | Key Research Finding | Reference |
|---|---|---|---|
| Mice | GluA2 Knockout (KO) | LTD mechanisms are altered; deficits in motor learning and changes in social behavior. | nih.govfrontiersin.org |
| Mice | D1R or D2R Neuron-Specific GluA2 KO | GluA2 KO in D2R neurons causes hypoactivity; KO in D1R neurons induces hypersociability. | nih.gov |
| C. elegans | glr-1 Mutant | Deficient in olfactory associative learning. | researchgate.net |
| C. elegans | pkc-2 and tpa-1 Loss of Function | Decreased transport and delivery of GLR-1 receptors, leading to memory defects. | jneurosci.org |
Table of Research Findings from Neurological Condition Models
| Condition Model | Key Research Finding | Reference |
|---|---|---|
| Spinal Cord Injury (Rat) | Persistent reduction of GluR2 subunit protein levels near the injury site. | jneurosci.org |
| Epilepsy (Stargazer Mouse) | Loss of AMPA receptor subunits in the somatosensory cortex. | frontiersin.org |
| Alcohol Dependence (Mice) | GluR-C (GluA3) subunit deficiency leads to a blunted relapse response. | nih.govresearchgate.net |
| Alcohol Withdrawal (Rat) | Upregulation of AMPA receptor binding sites. | oup.com |
Q & A
Basic Research Questions
Q. How do researchers differentiate between NMDA and non-NMDA glutamate receptors in experimental settings?
- Methodological Approach : Use subtype-specific agonists/antagonists (e.g., NMDA for NMDA receptors, AMPA/kainate for non-NMDA receptors). Electrophysiological techniques (e.g., voltage-clamp recordings) can isolate NMDA receptor currents by exploiting their Mg²⁺ block at resting membrane potentials, while non-NMDA receptors are voltage-insensitive . Pharmacological blockers like AMOA (a non-NMDA antagonist) can further validate receptor specificity in neuronal cultures or tissue slices .
Q. What are the best practices for ensuring data accuracy in studies involving non-NMDA receptor antagonists like AMOA?
- Methodological Guidelines :
- Controls : Include vehicle controls and positive/negative controls (e.g., known NMDA antagonists) to isolate non-NMDA effects .
- Replication : Perform triplicate measurements and validate findings across multiple experimental models (e.g., in vitro neuronal cultures vs. in vivo behavioral assays) .
- Statistical Analysis : Use ANOVA or t-tests with Bonferroni correction for multiple comparisons, and report effect sizes and confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the efficacy of non-NMDA antagonists across different experimental models?
- Analytical Framework :
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., identical AMOA concentrations, similar animal models) to identify confounding variables .
- Mechanistic Validation : Combine electrophysiology (to measure receptor activity) with behavioral assays (e.g., open-field tests) to correlate molecular effects with functional outcomes .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., pipette drift in patch-clamp recordings) or biological variability (e.g., receptor expression levels across cell populations) .
Q. What methodologies are recommended for studying the co-localization of NMDA and non-NMDA receptors in synaptic membranes?
- Experimental Design :
- Immunohistochemistry : Use dual-labeling with fluorescent antibodies targeting NMDA (e.g., GluN1 subunit) and non-NMDA (e.g., GluA2 subunit) receptors .
- Electrophysiology : Apply selective antagonists sequentially (e.g., APV for NMDA, CNQX for AMPA) to isolate synaptic currents in brain slices .
- High-Resolution Imaging : Employ super-resolution microscopy (e.g., STED) to visualize receptor clusters at synaptic densities .
Data Presentation and Analysis
Q. How should raw data from glutamate receptor studies be processed and presented?
- Guidelines :
- Raw Data : Store large datasets (e.g., electrophysiological traces) in appendices, with processed data (e.g., normalized current amplitudes) in the main text .
- Visualization : Use boxplots to show variability in receptor activation thresholds or heatmaps for spatial receptor distribution patterns .
- Reproducibility : Provide detailed protocols for agonist/antagonist preparation (e.g., AMOA solubility in DMSO) and instrument calibration (e.g., ICP-AES for ion concentration verification) .
Ethical and Methodological Compliance
Q. What ethical considerations apply to studies involving glutamate receptor antagonists in animal models?
- Compliance Checklist :
- GLP Standards : Adhere to FDA Good Laboratory Practice guidelines for nonclinical studies, including signed data reports and documentation of study deviations .
- Ethical Review : Submit protocols to institutional review boards (IRBs) for approval, particularly for behavioral pain assays .
Critical Analysis of Contradictions
- Example : Discrepancies in AMOA efficacy between in vitro (high potency) and in vivo (variable effects) studies may arise from differences in blood-brain barrier penetration or metabolic degradation .
- Resolution Strategy : Use pharmacokinetic profiling (e.g., LC-MS for AMOA plasma/brain concentration ratios) to validate dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
